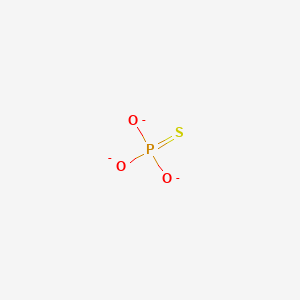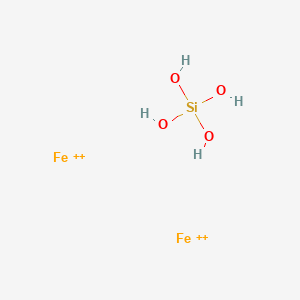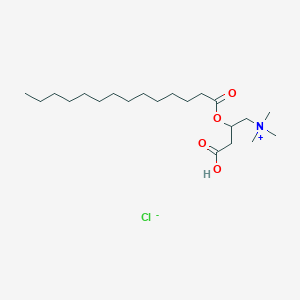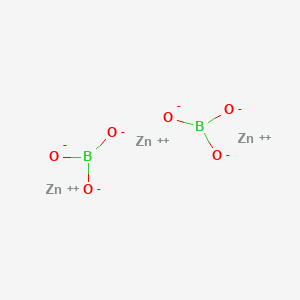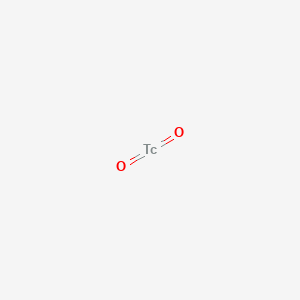
technetium dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a radioactive black solid that slowly oxidizes in air . . This compound is notable for its unique properties and applications in various scientific fields.
Preparation Methods
Technetium(IV) oxide was first produced in 1949 by electrolyzing a solution of ammonium pertechnetate under ammonium hydroxide . This method is used for separating technetium from molybdenum and rhenium . More efficient methods have since been developed, including:
- Reduction of ammonium pertechnetate by zinc metal and hydrochloric acid, stannous chloride, hydrazine, hydroxylamine, or ascorbic acid .
- Hydrolysis of potassium hexachlorotechnate .
- Decomposition of ammonium pertechnetate at 700°C under an inert atmosphere .
- Reaction of ammonium pertechnetate with sodium dithionite .
Chemical Reactions Analysis
Technetium(IV) oxide undergoes various chemical reactions, including:
Scientific Research Applications
Technetium(IV) oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of technetium dioxide involves its ability to undergo redox reactions, which allows it to interact with various molecular targets and pathways. For example, in radiopharmaceuticals, technetium compounds bind to specific tissues or organs, allowing for imaging and diagnostic purposes .
Comparison with Similar Compounds
Technetium(IV) oxide can be compared to other technetium compounds, such as:
Technetium(VII) oxide: This compound is formed by the oxidation of technetium dioxide and has different chemical properties and applications.
Technetium(IV) sulfide: Similar to this compound, but with sulfur instead of oxygen, leading to different reactivity and applications.
Technetium(IV) chloride: Another technetium compound with different chemical behavior and uses.
Technetium(IV) oxide is unique due to its specific oxidation state and the ability to form stable compounds that are useful in various scientific and industrial applications.
Properties
CAS No. |
12036-16-7 |
|---|---|
Molecular Formula |
O2Tc |
Molecular Weight |
129.906 g/mol |
IUPAC Name |
dioxotechnetium |
InChI |
InChI=1S/2O.Tc |
InChI Key |
CVKJXWOUXWRRJT-UHFFFAOYSA-N |
SMILES |
O=[Tc]=O |
Canonical SMILES |
O=[Tc]=O |
Synonyms |
dioxotechnetium TcO2 technetium dioxide technetium(IV) oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





